![molecular formula C21H22O3 B14564089 4-[3-Hydroxy-3-methyl-1-(naphthalen-2-yl)butyl]benzene-1,3-diol CAS No. 62071-74-3](/img/structure/B14564089.png)
4-[3-Hydroxy-3-methyl-1-(naphthalen-2-yl)butyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Hydroxy-3-methyl-1-(naphthalen-2-yl)butyl]benzene-1,3-diol is an organic compound that features a complex structure with a naphthalene ring and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Hydroxy-3-methyl-1-(naphthalen-2-yl)butyl]benzene-1,3-diol typically involves multi-step organic reactions. One common method involves the alkylation of a benzene-1,3-diol derivative with a naphthalene-based alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-Hydroxy-3-methyl-1-(naphthalen-2-yl)butyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and sulfonated compounds.
Scientific Research Applications
4-[3-Hydroxy-3-methyl-1-(naphthalen-2-yl)butyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-Hydroxy-3-methyl-1-(naphthalen-2-yl)butyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxybenzene: A simpler analog with two hydroxyl groups on a benzene ring.
Naphthalene-2-ol: A naphthalene derivative with a hydroxyl group.
4-Hydroxy-3-methylphenylbutanol: A compound with a similar but simpler structure.
Uniqueness
4-[3-Hydroxy-3-methyl-1-(naphthalen-2-yl)butyl]benzene-1,3-diol is unique due to its combination of a naphthalene ring and a benzene ring with multiple hydroxyl groups
Properties
CAS No. |
62071-74-3 |
|---|---|
Molecular Formula |
C21H22O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(3-hydroxy-3-methyl-1-naphthalen-2-ylbutyl)benzene-1,3-diol |
InChI |
InChI=1S/C21H22O3/c1-21(2,24)13-19(18-10-9-17(22)12-20(18)23)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,19,22-24H,13H2,1-2H3 |
InChI Key |
SMERUSDLOLONAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C1=CC2=CC=CC=C2C=C1)C3=C(C=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


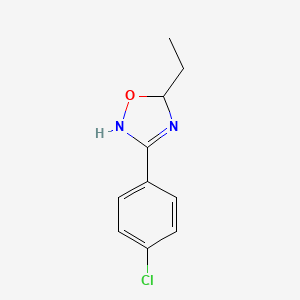
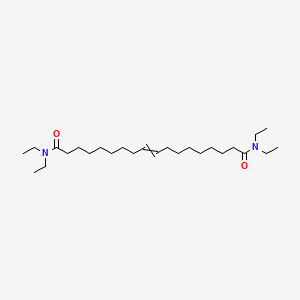
![Propyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14564027.png)
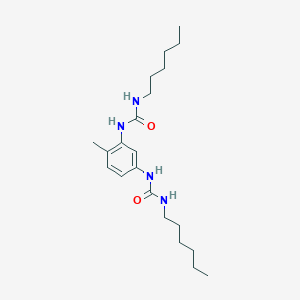
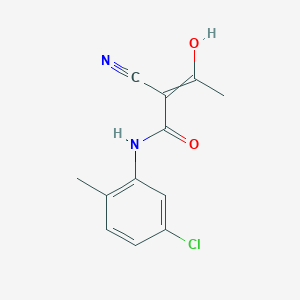
![Methyl 2-[5-(4-fluorophenyl)-3-oxocyclohexen-1-yl]acetate](/img/structure/B14564048.png)
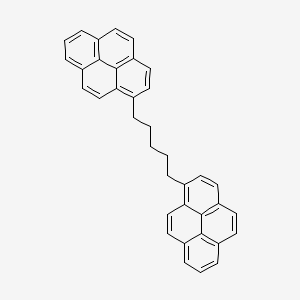
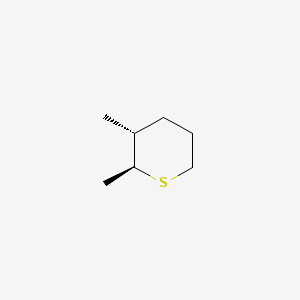
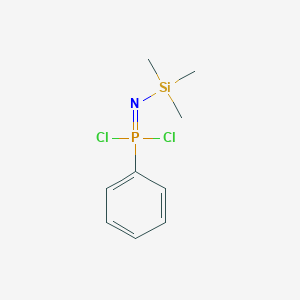
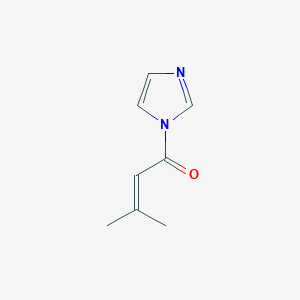
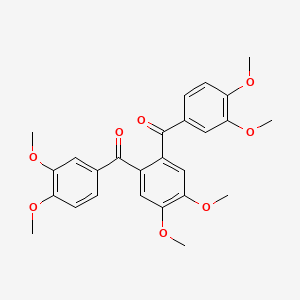
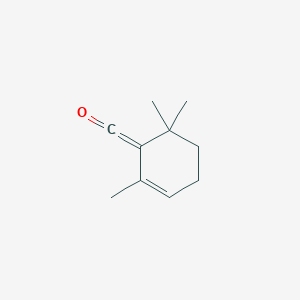
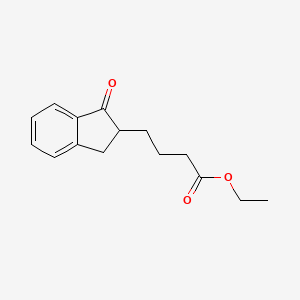
oxophosphanium](/img/structure/B14564073.png)
